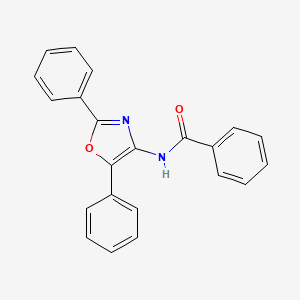

N-(2,5-Diphenyloxazol-4-yl)benzamide

Description

Contextual Significance of Oxazole-Benzamide Hybrid Compounds in Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of medicinal and materials science, with nitrogen- and oxygen-containing ring systems being particularly prominent. semanticscholar.orgtandfonline.com Oxazole (B20620) and benzamide (B126) moieties are individually recognized as "privileged scaffolds" in drug design, meaning they are molecular structures that can bind to a variety of biological targets. nih.govresearchgate.net The combination of these two scaffolds into a single hybrid molecule, such as N-(2,5-Diphenyloxazol-4-yl)benzamide, creates a novel chemical entity with the potential for unique properties and activities.

Oxazole rings, which are five-membered aromatic rings containing one oxygen and one nitrogen atom, are known to interact with various enzymes and receptors through non-covalent bonds. semanticscholar.orgresearchgate.net This ability to engage with biological systems has led to the development of numerous oxazole-containing compounds with a wide array of biological activities. researchgate.netnih.gov Similarly, the benzamide scaffold, a benzoic acid derivative containing a carboxamide group, is a key feature in many pharmaceutical agents and is known to contribute to a molecule's therapeutic effects. walshmedicalmedia.comresearchgate.netnih.gov

The strategic fusion of an oxazole ring with a benzamide group can lead to hybrid compounds with enhanced or entirely new pharmacological profiles. For instance, benzoxazole-benzamide derivatives have been explored as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net The design of such hybrids allows for the modulation of physicochemical properties, such as solubility and stability, and can influence how the molecule interacts with biological targets. nih.gov

Rationale for Comprehensive Investigation of this compound

The specific chemical structure of this compound warrants a detailed investigation for several reasons. The core of the molecule is a 2,5-diphenyloxazole (B146863) unit. The phenyl groups at the 2 and 5 positions of the oxazole ring contribute to the molecule's aromaticity and can engage in π-π stacking interactions, which are important for binding to biological macromolecules. nih.gov The benzamide moiety is attached at the 4-position of the oxazole ring, providing a site for hydrogen bonding and further molecular interactions.

A comprehensive investigation into this compound would aim to elucidate its fundamental chemical and physical properties, explore its potential applications, and understand its behavior in various chemical and biological systems. The rationale for such an investigation is built upon the established importance of its constituent parts and the potential for synergistic effects arising from their combination.

Below is a table summarizing the key structural features of this compound and their potential significance:

Table 1: Structural Features of this compound and Their Significance| Structural Feature | Significance in Chemical Research |

| Oxazole Ring | A five-membered aromatic heterocycle known for its diverse biological activities and ability to act as a scaffold in medicinal chemistry. semanticscholar.orgresearchgate.net |

| Benzamide Moiety | A common pharmacophore in drug molecules, contributing to binding interactions and overall biological effect. walshmedicalmedia.comresearchgate.net |

| Diphenyl Substitution | The two phenyl groups enhance the aromatic character and provide opportunities for π-π stacking interactions with biological targets. nih.gov |

| Amide Linker | The -NH-CO- group provides a site for hydrogen bonding, which is crucial for molecular recognition and binding affinity. walshmedicalmedia.com |

Historical Development and Emerging Research Trends for Related Oxazole and Benzamide Scaffolds

The study of oxazole and benzamide scaffolds has a rich history and continues to be an active area of research. The discovery of oxazole dates back to the early 20th century, and since then, a multitude of synthetic methods have been developed to access this heterocyclic system. numberanalytics.com Classic methods like the Robinson-Gabriel synthesis have been complemented by modern techniques, including metal-mediated and one-pot reactions. aip.orgresearchgate.net

Historically, research on oxazole derivatives has led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netbenthamscience.com Emerging trends in oxazole research focus on the development of novel synthetic methodologies to create more complex and diverse oxazole-containing molecules. nih.govresearchgate.net There is also a growing interest in the use of oxazole derivatives as fluorescent probes and in materials science. researchgate.net

The benzamide scaffold has been a mainstay in medicinal chemistry for decades. walshmedicalmedia.comresearchgate.net Early research identified benzamides as effective antipsychotic agents. walshmedicalmedia.com Over the years, the versatility of the benzamide moiety has been demonstrated through its incorporation into drugs for a wide range of conditions, including cancer, diabetes, and inflammatory disorders. nih.govresearchgate.net Current research on benzamides is focused on the design of highly selective inhibitors for specific biological targets and the development of novel hybrid molecules that combine the benzamide scaffold with other pharmacologically active groups. acs.orgnih.gov

The convergence of research on oxazole and benzamide scaffolds points towards a promising future for hybrid compounds like this compound. The continued exploration of such molecules is expected to yield new insights into their chemical properties and potential applications.

Table 2: Timeline of Key Developments and Research Trends for Oxazole and Benzamide Scaffolds

| Time Period | Key Developments and Research Trends |

| Early 20th Century | Discovery and initial synthesis of the oxazole ring. numberanalytics.com |

| Mid-20th Century | Development of foundational synthetic methods for oxazoles, such as the Robinson-Gabriel synthesis. wikipedia.org Emergence of benzamides as a class of therapeutic agents. walshmedicalmedia.com |

| Late 20th Century | Exploration of the diverse biological activities of oxazole derivatives. researchgate.net Expansion of the therapeutic applications of benzamides. researchgate.net |

| 21st Century | Development of modern, efficient synthetic strategies for oxazoles. nih.govmdpi.com Focus on designing targeted benzamide-based therapies and novel hybrid compounds. acs.orgnih.gov Growing interest in the material science applications of oxazoles. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-diphenyl-1,3-oxazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21(17-12-6-2-7-13-17)23-20-19(16-10-4-1-5-11-16)26-22(24-20)18-14-8-3-9-15-18/h1-15H,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNWLAMGKZLVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524681 | |

| Record name | N-(2,5-Diphenyl-1,3-oxazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51626-29-0 | |

| Record name | N-(2,5-Diphenyl-1,3-oxazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for N 2,5 Diphenyloxazol 4 Yl Benzamide and Analogues

Established Synthetic Pathways to the N-(2,5-Diphenyloxazol-4-yl)benzamide Core

The construction of the this compound scaffold is conceptually broken down into the synthesis of its two key fragments: the 2,5-diphenyloxazole (B146863) moiety, which must bear an amino group at the 4-position, and the benzamide (B126) moiety, formed by coupling this amine with benzoic acid or an activated derivative.

Synthesis of the 2,5-Diphenyloxazole Moiety

The oxazole (B20620) ring is a prominent heterocycle in many natural products and pharmacologically active compounds. wikipedia.org Its synthesis is well-documented, with several classical and modern methods available for its construction.

A foundational method for oxazole synthesis is the reaction between an α-haloketone and a primary amide. This condensation reaction, followed by cyclodehydration, directly yields the oxazole ring. A related and widely recognized pathway is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, often facilitated by a cyclodehydrating agent like sulfuric acid or trifluoromethanesulfonic acid. wikipedia.org

A one-pot synthesis of 2,5-diphenyloxazole (PPO) exemplifies this pathway, starting from hippuric acid. google.com The process involves:

Conversion of hippuric acid to its acyl chloride using thionyl chloride.

A Friedel-Crafts acylation reaction with benzene (B151609) and aluminum chloride to form the intermediate N-benzoyl-ω-aminoacetophenone.

Intramolecular cyclization of this intermediate using sulfuric acid to yield 2,5-diphenyloxazole. google.com

This one-pot method is reported to be efficient, simplifying the operational process and improving yield. google.com

The synthesis of a 4-amino-oxazole derivative is a critical step for the eventual formation of the target benzamide. While the direct synthesis of N,2-diphenyloxazol-4-amine from acetanilide (B955) and amides is not a commonly cited pathway in reviewed literature, the synthesis of aminoazoles is a well-explored area in heterocyclic chemistry. frontiersin.org The Robinson-Gabriel synthesis, which starts from a 2-acylamino-ketone, provides a template for how such a molecule could be formed. wikipedia.org For the target molecule, this would necessitate an appropriately substituted precursor that can cyclize to introduce the amino group at the C4 position of the oxazole ring.

Formation of the Benzamide Moiety

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. luxembourg-bio.com The reaction typically involves the coupling of an amine with a carboxylic acid, which usually requires activation of the carboxylic acid to facilitate the reaction. hepatochem.com

The direct condensation of a carboxylic acid and an amine to form a benzamide requires high temperatures to eliminate water, which can be detrimental to complex molecules. luxembourg-bio.com Consequently, a vast array of coupling reagents and methods has been developed to achieve this transformation under milder conditions. These methods generally involve the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com

Common strategies include:

Carbodiimide Reagents: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic reagents that activate carboxylic acids to form an O-acylisourea intermediate. luxembourg-bio.comhepatochem.com This intermediate is then attacked by the amine to form the amide bond. To improve efficiency and reduce side reactions like racemization, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used. luxembourg-bio.com The water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), is often used in conjunction with HOBt. researchgate.net

Phosphonium and Aminium/Uronium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are highly efficient coupling agents that form active esters with the carboxylic acid, leading to rapid amide bond formation with minimal side products. luxembourg-bio.compeptide.com

Boron-Based Reagents: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation, offering an operationally simple method that can often be performed open to the air. acs.org

Conversion to Acyl Halides: An alternative two-step approach involves first converting the carboxylic acid (e.g., benzoic acid) to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. nih.gov

The choice of reagent depends on the substrate's complexity, desired purity, and reaction scale.

| Reagent Class | Examples | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDCI | HOBt, HOAt | Widely used; DCC/DIC byproducts can be insoluble, facilitating removal; EDCI is water-soluble. luxembourg-bio.comhepatochem.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | - | Highly efficient, particularly for sterically hindered or racemization-prone couplings. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | - | Very rapid and efficient coupling with low racemization. luxembourg-bio.compeptide.com |

| Boron-based Reagents | B(OCH₂CF₃)₃, Boronic acids | - | Enables direct amidation under relatively mild conditions. acs.org |

| Other | CDI (Carbonyldiimidazole) | - | Useful for forming amides and thioesters, often used in fragment coupling. peptide.com |

Coupling Strategies for this compound Synthesis

The final step in synthesizing this compound is the coupling of the 4-amino-2,5-diphenyloxazole intermediate with benzoic acid. This transformation directly applies the principles of amide bond formation described previously.

The general synthetic approach would be:

Prepare the key intermediate, 4-amino-2,5-diphenyloxazole, through a suitable multi-step synthesis.

React this amine with benzoic acid in the presence of a standard coupling reagent system, such as EDCI/HOBt or HATU, in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.netnanobioletters.com

Alternatively, benzoic acid can be converted to benzoyl chloride, which is then reacted with 4-amino-2,5-diphenyloxazole, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

This modular approach allows for the synthesis of not only the title compound but also a wide array of analogues by varying the carboxylic acid component used in the final coupling step. researchgate.net

Novel and Green Synthetic Approaches for Oxazole-Benzamide Systems

The synthesis of oxazole-benzamide scaffolds has benefited significantly from modern synthetic innovations that prioritize efficiency, atom economy, and reduced environmental impact. These methods offer powerful alternatives to traditional multi-step, high-temperature syntheses.

Microwave-Assisted Synthesis of Substituted Oxazoles with Amides

Microwave-assisted organic synthesis (MAOS) has emerged as a pivotal green chemistry technique, dramatically accelerating the synthesis of heterocyclic compounds. rasayanjournal.co.in This method utilizes microwave irradiation to heat reactions, leading to significantly shorter reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. nih.govmdpi.com For the synthesis of related heterocyclic systems like benzimidazoles and pyrazoles, microwave irradiation has enabled solvent-free conditions, further enhancing the environmental friendliness of the procedures. rasayanjournal.co.inmdpi.com

In the context of oxazole derivatives, rhodium-catalyzed direct arylation of benzoxazole (B165842) has been successfully performed under microwave activation. nih.gov The application of microwave heating can be crucial for driving reactions that might otherwise require harsh conditions or prolonged durations. For example, studies on the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides, a different but structurally complex heterocyclic system, demonstrated a marked improvement in efficiency with microwave assistance. rasayanjournal.co.in

| Heterocycle Type | Method | Reaction Time | Yield | Conditions |

|---|---|---|---|---|

| 1,2-disubstituted benzimidazoles | Conventional | 60 min | 61.4% | Thermal heating |

| 1,2-disubstituted benzimidazoles | Microwave | 5 min | 99.9% | Solvent-free, Er(OTf)₃ catalyst |

| N-aryl-pyrazoles | Conventional | 5-7 hours | 60-75% | Ethanol, Piperidine catalyst |

| N-aryl-pyrazoles | Microwave | 5-6 min | 75-88% | Ethanol, Catalyst-free |

Catalyst-Mediated Synthesis of Oxazole and Benzoxazole Derivatives

Catalysis is at the heart of modern organic synthesis, providing pathways to complex molecules with high selectivity and efficiency. The synthesis of oxazole and benzoxazole rings frequently employs transition metal catalysts, particularly palladium (Pd), copper (Cu), and rhodium (Rh). nih.govbeilstein-journals.org These catalysts facilitate key bond-forming reactions, such as cross-coupling and direct arylation, which are essential for constructing the substituted heterocyclic core. nih.govbeilstein-journals.org

One notable advancement is the use of a well-defined N-heterocyclic carbene (NHC)-palladium(II)-1-methylimidazole complex, which has been shown to effectively catalyze the direct C-H bond arylation of (benzo)oxazoles with a variety of aryl chlorides. nih.gov This provides a convenient and alternative method for producing 2-aryl (benzo)oxazoles in yields ranging from acceptable to high. nih.gov Additionally, Pd-catalyzed intermolecular C-H/C-H cross-coupling between benzoxazoles and unactivated simple arenes has been developed using CuBr₂ as an additive, offering a straightforward route to biologically relevant 2-arylbenzoxazole derivatives. rsc.org

| Catalyst System | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| NHC-Pd(II)-Im Complex | Direct C-H Arylation | (Benzo)oxazoles, Aryl Chlorides | 2-Aryl (benzo)oxazoles |

| Pd(OAc)₂ / CuBr₂ | C-H/C-H Cross-Coupling | Benzoxazoles, Simple Arenes | 2-Arylbenzoxazoles |

| Pd(0) / Cu(I) | Direct Arylation | Oxazoles, Halides | Arylated Oxazoles |

| Rh(I) Complex | Direct Arylation | Benzoxazole, Phenyl Bromide | 2-Phenylbenzoxazole |

Direct C-H Arylation Approaches for Related Heterocyclic Systems

Direct C-H arylation has become a preferred strategy in heterocyclic chemistry as it represents a more atom-economical and step-efficient alternative to traditional cross-coupling reactions like Suzuki and Stille. nih.govbeilstein-journals.org This methodology avoids the need for pre-functionalization (e.g., boronic acids or organotins) of one of the coupling partners, directly coupling a C-H bond of the heterocycle with an aryl (pseudo)halide. nih.govbeilstein-journals.orgbeilstein-journals.org

For oxazole systems, palladium catalysis is a common approach. For instance, Pd(0)-catalyzed direct substitutive coupling can be applied to tosylate and mesylate electrophiles, which are derived from readily available and inexpensive phenols. beilstein-journals.org Various catalytic cycles have been proposed, including those involving Pd(0)/Cu(I) systems where a cuprated oxazole acts as a transmetalating agent. nih.govbeilstein-journals.org Furthermore, rhodium and nickel catalysts have also been developed for the direct arylation of oxazoles with halides. nih.govbeilstein-journals.org A significant breakthrough was the development of catalytic, decarboxylative direct arylation, where oxazole-4-carboxylate esters are coupled with aryl partners, providing access to complex poly(azole) structures. nih.gov

Derivatization Strategies for this compound Analogues

The systematic derivatization of the parent this compound structure is crucial for modulating its physicochemical and biological properties. Modifications typically target the oxazole core or the pendant benzamide phenyl ring.

Structural Modification at the Oxazole Ring

The oxazole ring and its substituents at the 2- and 5-positions are key sites for structural modification. In related oxazole-benzamide compounds designed as antibacterial agents, the introduction of a halogen atom, such as bromine or chlorine, at the 5-position of the oxazole ring was a critical modification. nih.gov This highlights that even small changes to the oxazole core can have significant effects.

Broader structural changes involve altering the aryl groups at the 2- and 5-positions. Drawing parallels from other heterocyclic systems, replacing the phenyl rings with other aromatic or heteroaromatic systems like thiophene, furan, or pyrrole (B145914) is a common strategy to explore new chemical space and influence biological activity. nih.gov Furthermore, the substitution pattern on these phenyl rings themselves can be varied. For instance, in 1,3,4-oxadiazole (B1194373) systems, substituting the phenyl ring with groups like para-chloro (p-Cl) or para-nitro (p-NO₂) was found to increase activity. nih.gov The thermal stability of oxadiazoles, a related azole, is also noted to increase with substitution at the second position. nih.gov

| Modification Site | Strategy | Example from Related Systems | Potential Outcome |

|---|---|---|---|

| Oxazole C5-position | Halogenation | Introduction of 5-halo substituent | Altered biological activity |

| Oxazole C2/C5-position | Aryl Group Replacement | Replacing phenyl with furan, thiophene, or pyrrole | Modulation of electronic properties and bioactivity |

| Phenyl rings at C2/C5 | Substituent Introduction | Adding p-Cl, p-NO₂, or p-tBu groups | Enhanced biological potency |

| Oxazole N-atom | Alkylation/Acetylation | Addition of an acetyl group to the ring nitrogen | Variable effect on activity |

Substituent Effects on the Benzamide Phenyl Ring

The phenyl ring of the benzamide moiety is another critical handle for derivatization. The nature and position of substituents on this ring can profoundly influence the molecule's conformation, electronic properties, and interactions with biological targets. In studies of N-substituted benzamide derivatives, a variety of substituents are commonly explored. nanobioletters.com

In a series of N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide derivatives, modifying the benzamide portion was key to their anticancer activity. nih.gov Similarly, in a series of oxazole-benzamide inhibitors of the FtsZ protein, substitutions on the benzamide portion were integral to the structure-activity relationship studies. nih.gov The introduction of groups at the meta position, such as in 3-methoxybenzamide (B147233) derivatives, has been a particularly fruitful strategy in developing potent antibacterial agents. nih.gov These findings underscore the importance of exploring a diverse range of electronic and steric properties on the benzamide ring to optimize the desired characteristics of the final compound.

Diversification of the N-Substituent in Benzamide Frameworks

The ability to modify the N-substituent of a benzamide core is crucial for developing analogues of this compound with varied physicochemical and pharmacological properties. This diversification is primarily achieved through three major synthetic strategies: classical amide bond formation using coupling reagents, palladium-catalyzed N-arylation (Buchwald-Hartwig amination), and copper-catalyzed N-arylation (Ullmann-Goldberg reaction). Each methodology offers distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Amide Bond Formation via Coupling Reagents

The most direct and frequently employed method for diversifying the N-substituent is the condensation of a carboxylic acid with a primary or secondary amine. hepatochem.com This approach is foundational in medicinal chemistry due to the vast commercial availability of both carboxylic acids and amines, allowing for extensive structural exploration. hepatochem.com To facilitate this reaction, the carboxylic acid must first be "activated" to form a more electrophilic species capable of reacting with the amine. hepatochem.commychemblog.com This activation is accomplished using a variety of coupling reagents.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.comnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to improve efficiency and suppress side reactions, particularly racemization in chiral substrates. peptide.combachem.com

Onium Salts (Aminium/Uronium and Phosphonium): Reagents based on aminium/uronium salts, such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and TBTU, are highly efficient and are known for their high coupling rates, even with sterically hindered substrates. mychemblog.compeptide.combachem.comenamine.net Phosphonium reagents like PyAOP are particularly effective for challenging couplings, including those involving N-methylated amino acids. bachem.com

These reactions are typically performed under mild conditions, often at room temperature, in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and usually require a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). mychemblog.comenamine.net

Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, providing a powerful tool for synthesizing N-aryl and N-heteroaryl benzamides. syr.eduyoutube.com This palladium-catalyzed cross-coupling reaction enables the coupling of amides with aryl halides or triflates. syr.eduorganic-chemistry.org The reaction has a broad substrate scope and offers greater functional group tolerance compared to traditional methods. nih.gov

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amide, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated benzamide and regenerate the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. youtube.com Bulky, electron-rich phosphine ligands are particularly effective. youtube.com Examples of commonly used ligands include bidentate phosphines like BINAP and Xantphos, as well as monodentate biaryl phosphines such as SPhos and XPhos. syr.eduresearchgate.net

Copper-Catalyzed N-Arylation

The Ullmann condensation, and specifically the Goldberg reaction for amides, represents the classical copper-promoted method for N-arylation. nih.govorganic-chemistry.org While traditional Ullmann conditions often required harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper, modern advancements have led to milder, catalytic protocols. researchgate.netwikipedia.org

Modern Ullmann-type reactions utilize a catalytic amount of a copper(I) salt, such as CuI or CuO, in the presence of a ligand. nih.govnih.govresearchgate.net The development of effective ligand systems, including amino acids like L-proline and N,N-dimethylglycine, as well as diamines, has been crucial for improving reaction efficiency and lowering temperatures. nih.govtcichemicals.com These reactions are typically performed in polar solvents like DMSO or DMF. nih.govnih.gov The copper-catalyzed approach is an important alternative to palladium-based methods, particularly given the lower cost of copper. nih.gov It has been successfully applied to the N-arylation of various amides and nitrogen heterocycles with aryl halides. nih.govresearchgate.net

Research Findings on N-Substituent Diversification

The following table summarizes research findings on the diversification of N-substituents in benzamide frameworks using the methodologies described. The examples illustrate the coupling of various amines or amides with different partners to generate a library of analogues.

Iii. Advanced Spectroscopic and Structural Elucidation of N 2,5 Diphenyloxazol 4 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of N-(2,5-Diphenyloxazol-4-yl)benzamide, the aromatic protons of the three phenyl rings would typically appear in the downfield region, generally between δ 7.2 and 8.2 ppm. The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton. The amide proton (N-H) is expected to resonate as a singlet, with its chemical shift being sensitive to solvent and concentration, but typically appearing further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 - 9.5 | s | 1H | Amide N-H |

| ~7.2 - 8.2 | m | 15H | Aromatic Protons (3 x C₆H₅) |

Note: Predicted data is based on general chemical shift ranges for similar functional groups. 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the benzamide (B126) group is expected to have the most downfield shift, typically in the range of δ 165 ppm. The carbons of the oxazole (B20620) ring are predicted to appear between δ 150 and 160 ppm. The aromatic carbons of the phenyl rings would generate a series of signals in the δ 120-140 ppm region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | Benzamide C=O |

| ~150-160 | Oxazole C2, C4, C5 |

| ~120-140 | Aromatic Carbons (3 x C₆H₅) |

Note: Predicted data is based on general chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, key absorptions would include the N-H stretch of the amide, the C=O stretch of the amide, and C=N and C-O stretches from the oxazole ring, as well as C-H and C=C stretches from the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide |

| ~1670 | C=O Stretch | Amide |

| ~1600, ~1480 | C=C Stretch | Aromatic Rings |

| ~1550 | C=N Stretch | Oxazole |

| ~1070 | C-O Stretch | Oxazole |

Note: Predicted data is based on characteristic absorption frequencies for the indicated functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₂₂H₁₆N₂O₂), the expected exact mass would be calculated and compared to the experimental value.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing complex mixtures and confirming the presence and purity of the target compound. In an LC/MS analysis of this compound, the compound would first be separated on an LC column and then detected by the mass spectrometer, which would confirm its molecular weight. The molecular ion peak [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton.

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z |

|---|---|---|

| HRMS | [M+H]⁺ | ~341.1285 |

| LC/MS | [M+H]⁺ | ~341 |

Note: The molecular formula is C₂₂H₁₆N₂O₂. The expected m/z is based on the calculated exact mass.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-diphenyloxazole (B146863) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption spectra, including details on absorption maxima (λmax), molar absorptivity (ε), or the specific electronic transitions (e.g., π→π, n→π) for this compound, are available in the public domain based on the conducted searches. While data exists for related chromophoric fragments like 2,5-diphenyloxazole and various benzamide derivatives, this information cannot be accurately extrapolated to the complete structure of the target compound without experimental validation.

X-ray Crystallography for Solid-State Structural Determination

Similarly, there are no published crystallographic studies for this compound. Therefore, critical data such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates, which are essential for describing its three-dimensional solid-state structure, are not known. While the search provided crystal structures for numerous other benzamide and oxazole-containing molecules, none corresponded to the specific compound of interest.

Without primary scientific sources that have synthesized and characterized this compound, any attempt to provide the requested detailed analysis and data tables would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo synthesis and analysis would be required to determine these fundamental properties.

Iv. Theoretical and Computational Investigations of N 2,5 Diphenyloxazol 4 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-311G+(d,p) basis set, key structural parameters and electronic properties can be determined. nih.govresearchgate.net

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. biomedres.us The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a crucial indicator of molecular chemical reactivity and kinetic stability. irjweb.comajchem-a.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. irjweb.com

For instance, in a DFT study of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap suggests good kinetic stability. ajchem-a.com The distribution of these orbitals reveals likely sites for chemical reactions; the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-poor regions. ajchem-a.com Analysis of the molecular electrostatic potential (MEP) surface further identifies regions susceptible to electrophilic and nucleophilic attack, with nitrogen atoms of the oxadiazole ring often being the binding site for electrophiles. ajchem-a.com

| Parameter | Value |

|---|---|

| EHOMO | -6.5743 eV |

| ELUMO | -2.0928 eV |

| Energy Gap (ΔE) | 4.4815 eV |

| Dipole Moment | 3.3514 Debye |

The oxazole (B20620) scaffold is a key component in molecules designed for applications in materials science and medicinal chemistry due to its electronic properties. irjweb.com Theoretical studies on related oxazole and oxadiazole derivatives reveal the potential for intramolecular charge transfer (ICT), a phenomenon where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. nih.govresearchgate.net

In many heterocyclic systems, phenyl rings can act as electron donors while the oxazole or oxadiazole core acts as an electron acceptor. researchgate.netresearchgate.net The efficiency of ICT can be modulated by substituting the phenyl rings with different functional groups. For example, studies on a series of 5-methyl-2-phenyl-4-acetyl oxazole derivatives showed that adding strong electron-donating groups, such as a diphenylamino group, significantly enhances the ICT character. nih.gov This is evidenced by a large change in the dipole moment between the ground and excited states, which can be calculated using the Lippert-Mataga equation based on solvent-dependent fluorescence shifts. nih.gov One such derivative, MDPAPAO, exhibited a substantial change in dipole moment (Δμ = 13.3 D), confirming its strong ICT properties in the excited state. nih.gov Theoretical calculations can further corroborate these findings by analyzing the atomic charge and electron density changes between the ground and excited states. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable tools for studying how a ligand, such as an oxazole derivative, might interact with a biological target like a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. ekb.eg This method calculates a binding score or energy, which estimates the strength of the ligand-receptor interaction. Numerous studies have employed molecular docking to investigate the potential of oxazole and benzamide (B126) derivatives as inhibitors of various enzymes. ekb.egmdpi.com

A study on a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives evaluated their potential as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The docking results helped to rationalize the observed in vitro inhibitory activities by illustrating how these compounds bind within the COX-2 active site. nih.gov The most potent compounds in this series were found to be effective COX-2 inhibitors, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Similarly, docking studies on other oxazole hybrids have been used to predict binding interactions with targets like the SARS-CoV-2 main protease and acetylcholinesterase (AChE). mdpi.commdpi.com

| Compound ID | Substitution on Benzamide Ring | COX-2 IC₅₀ (μM) |

|---|---|---|

| 3a | None | 0.11 |

| 3b | 4-OCH₃ | 0.06 |

| 3d | 4-Cl | 0.09 |

| 3g | 3,4-di-Cl | 0.13 |

| 3j | 4-F | 0.71 |

| 3k | 4-NO₂ | 0.25 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues lining the receptor's binding pocket. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and π-sulfur interactions. mdpi.com

In the docking study of benzimidazole-oxazole analogues with acetylcholinesterase (AChE), the most active compounds formed key interactions within the enzyme's active site. mdpi.com For example, specific functional moieties on the ligands were shown to form hydrogen bonds and π-π stacking interactions with critical amino acid residues. mdpi.comnih.gov Similarly, for acylhydrazone-oxazole hybrids docked into the SARS-CoV-2 main protease, interactions such as π-sulfur bonds were observed between the 1,3-oxazole moiety and cysteine or methionine residues in the active site. mdpi.com In the case of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives targeting COX-2, the benzamide portion and its substituents were shown to form crucial hydrogen bonds and hydrophobic interactions with residues in the enzyme's active pocket, explaining their inhibitory mechanism. nih.gov Molecular dynamics simulations can further refine these poses and evaluate the stability of ligand-receptor complexes over time. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable for predicting the activity of new compounds and for understanding which molecular features are most important for a desired effect.

While a specific QSAR study for N-(2,5-Diphenyloxazol-4-yl)benzamide was not found, numerous studies have been performed on related oxazole, isoxazole (B147169), and oxadiazole derivatives. nih.govmdpi.comnih.gov These studies often use 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize how different steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecule influence its activity.

For example, a 3D-QSAR study on a series of isoxazole derivatives identified key structural requirements for their activity as farnesoid X receptor (FXR) agonists. nih.gov The resulting CoMSIA model showed that hydrophobic properties and the presence of a hydrogen bond donor field were major contributors to the compounds' agonistic activity. nih.gov Another study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors generated a robust 3D-QSAR model that highlighted the importance of hydrophobic substituents for inhibitory action. nih.gov These models are validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), where higher values indicate a more robust and predictive model. nih.govijpsdronline.com

| Parameter | Value |

|---|---|

| q² (Cross-validated r²) | 0.706 |

| r² (Non-cross-validated r²) | 0.969 |

| r²pred (External validation) | 0.866 |

| F-value | 309.897 |

| Standard Error of Estimate (SEE) | 0.141 |

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for identifying the key molecular features that influence a compound's biological activity. nih.gov For the 2,5-diphenyloxazole (B146863) class of compounds, to which this compound belongs, computational analyses have been performed to correlate molecular descriptors with biological outcomes, such as antiplasmodial activity. nih.gov

A Structure-Activity Relationship (SAR) analysis conducted on a series of 2,5-diphenyloxazoles examined the correlation between various molecular descriptors and their inhibitory concentration (IC₅₀) against pathogens. nih.gov These descriptors include properties like molecular weight, the number of hydrogen bond acceptors and donors, the count of rotatable bonds, topological polar surface area (TPSA), and the partition coefficient (logP). nih.gov The analysis revealed both positive and negative correlations, indicating that different molecular properties can either enhance or diminish biological efficacy. nih.gov For instance, strong positive correlations (with coefficients as high as 0.93) suggest a concerted effect on biological activity, while significant negative correlations (with coefficients like -0.87) imply an opposing influence. nih.gov Hydroxy groups on the phenyl rings of 2,5-diphenyloxazoles have been specifically noted for their association with antiprotozoal activity. nih.gov

Table 1: Correlation of Molecular Descriptors with Biological Activity for 2,5-Diphenyloxazole Analogs

| Molecular Descriptor | Type of Correlation | Implication for Biological Activity |

| Molecular Weight | Varies | Can influence solubility and binding promiscuity. |

| Hydrogen Bond Acceptors | Positive/Negative | Crucial for target binding; specific numbers can be optimal. nih.gov |

| Hydrogen Bond Donors | Positive/Negative | Important for molecular recognition at the active site. nih.gov |

| Rotatable Bonds | Varies | Affects conformational flexibility and binding entropy. nih.gov |

| Topological Polar Surface Area (TPSA) | Negative | Often correlates with cell permeability; lower TPSA can favor absorption. nih.gov |

| Partition Coefficient (logP) | Varies | Measures lipophilicity; impacts membrane permeability and solubility. nih.gov |

Computational Prediction of Pharmacokinetic and Pharmacodynamic Profiles

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in preclinical drug discovery. nih.gov Computational tools such as SwissADME and admetSAR are widely used to generate these profiles for novel compounds, providing an early assessment of a molecule's drug-likeness. nih.govnih.gov These programs calculate a range of physicochemical and pharmacokinetic parameters that help predict a compound's behavior in the human body. nih.govfrontiersin.org

For molecules in the benzamide class, these predictions can guide modifications to improve properties like gastrointestinal absorption and oral bioavailability. nih.gov The analysis typically includes assessing compliance with established drug-likeness rules, such as Lipinski's Rule of Five, and predicting properties like blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes. frontiersin.org Toxicity predictions, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition), are also crucial components of this computational assessment. nih.govnih.gov

Table 2: Representative Computationally Predicted ADMET Profile

| Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Lipinski's Rule of Five | Compliant / Non-compliant | Predicts drug-likeness and oral bioavailability. frontiersin.org |

| Molecular Weight | e.g., < 500 g/mol | Influences absorption and diffusion. |

| logP | e.g., 0-3 | Indicates lipophilicity and permeability. frontiersin.org |

| Topological Polar Surface Area (TPSA) | e.g., < 140 Ų | Correlates with membrane permeability. |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption (HIA) | High / Low | Predicts absorption from the gut. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Permeable / Non-permeable | Indicates potential for CNS effects. frontiersin.org |

| CYP450 Inhibition | Inhibitor / Non-inhibitor | Predicts potential for drug-drug interactions. nih.gov |

| Plasma Protein Binding (PPB) | < 90% | Affects the fraction of free drug available for action. frontiersin.org |

| Toxicity | ||

| AMES Mutagenicity | Mutagen / Non-mutagen | Assesses the potential to cause genetic mutations. nih.gov |

| Carcinogenicity | Carcinogen / Non-carcinogen | Predicts long-term cancer risk. nih.gov |

| hERG Inhibition | Inhibitor / Non-inhibitor | Assesses the risk of drug-induced cardiotoxicity. |

Analysis of Hydrogen Bonding Patterns and Conformational Effects on Activity

The benzamide moiety is a key structural feature capable of forming significant hydrogen bonds that influence molecular conformation and biological activity. mdpi.com Theoretical investigations on benzamide derivatives reveal that intermolecular hydrogen bonds, particularly of the N-H⋯O type, are crucial for forming stable dimeric structures and larger molecular networks. mdpi.com The dynamics of these hydrogen bridges, including the potential for proton transfer, can be studied using advanced computational methods like Car–Parrinello molecular dynamics. mdpi.com

V. Biological Activities and Mechanistic Insights of N 2,5 Diphenyloxazol 4 Yl Benzamide and Analogues

Antimicrobial Activities

The oxazole (B20620) ring is a key structural feature in numerous pharmacologically significant compounds, including antibiotics. cbijournal.com The amide linkage also plays a crucial role in the biological significance of these molecules, particularly in the antimicrobial field, as the carboxamide group is present in over 25% of known drugs. ijpsr.info

Analogues of N-(2,5-Diphenyloxazol-4-yl)benzamide have demonstrated notable antibacterial properties against a spectrum of pathogens. The substitution pattern on the oxazole ring is pivotal in determining the biological activity. d-nb.info

Research has shown that various oxazole derivatives exhibit significant antibacterial action. For instance, certain amine-linked bis- and tris-heterocycles containing an oxazole ring showed excellent activity, with zones of inhibition of 21 mm against Staphylococcus aureus and 22 mm against Klebsiella pneumoniae. derpharmachemica.com Studies on pyrrolyl/pyrazolyl-oxazoles revealed that Gram-negative bacteria were generally more susceptible to these compounds than Gram-positive bacteria. derpharmachemica.com In contrast, other studies on N-(1,3,4-oxadiazol-2-yl)benzamides found potent activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL. nih.gov These compounds also showed high potency against the urgent-threat Gram-negative bacterium Neisseria gonorrhoeae. nih.gov

A new benzamide (B126) FtsZ inhibitor, TXH9179, demonstrated superior activity against 55 clinical isolates of methicillin-sensitive and methicillin-resistant S. aureus, including strains resistant to vancomycin (B549263) and linezolid. nih.gov Similarly, other benzamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacterial strains isolated from clinical patients, with MIC values ranging from 0.22 to 1.49 µM. epa.gov

Table 1: Antibacterial Activity of Selected Oxazole and Benzamide Analogues

| Compound/Analogue Class | Bacterial Strain | Reported Activity | Reference |

|---|---|---|---|

| Amine-linked bis-heterocycle with oxazole | Staphylococcus aureus | 21 mm zone of inhibition | derpharmachemica.com |

| Amine-linked bis-heterocycle with oxazole | Klebsiella pneumoniae | 22 mm zone of inhibition | derpharmachemica.com |

| N-(1,3,4-Oxadiazol-2-yl)benzamides (HSGN-235, -237, -238) | Staphylococcus aureus strains | MIC: 0.25 - 1 µg/mL | nih.gov |

| N-(1,3,4-Oxadiazol-2-yl)benzamides (HSGN-237, -238) | Neisseria gonorrhoeae | Potent activity reported | nih.gov |

| Benzamide FtsZ inhibitor (TXH9179) | MRSA clinical isolates | 4-fold more potent than TXA707 | nih.gov |

| N-(5-bromopyridin-2-yl)benzamide derivatives | Gram-positive & Gram-negative strains | MIC: 0.22-1.49 µM | epa.gov |

Oxazole derivatives have also been evaluated for their effectiveness against various fungal pathogens. d-nb.infoderpharmachemica.com The specific substitutions on the heterocyclic rings influence the scope and potency of the antifungal action. d-nb.info

For example, a series of 1,3-oxazole derivatives showed notable activity at a concentration of 200 µg/ml. d-nb.info In another study, N-(pyrazol-5-yl)benzamide derivatives containing a diphenylamine (B1679370) moiety were synthesized and showed excellent in vitro activity against Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. nih.gov Specifically, compound 5IIIh was highly active against S. sclerotiorum (EC₅₀ = 0.37 mg/L), and compound 5IIIc was more effective against V. mali (EC₅₀ = 1.32 mg/L) than the commercial fungicide fluxapyroxad. nih.gov

Furthermore, novel 1,2,4-oxadiazole (B8745197) derivatives with amide fragments have been developed. mdpi.com Compound F15 from this series displayed the highest in vitro antifungal activity against S. sclerotiorum, with an EC₅₀ value of 2.9 μg/mL, and demonstrated significant curative and protective effects on infected cole leaves. mdpi.com Other research showed that a 1,3-oxazole containing a phenyl group at the 5-position was active against Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Oxazole and Benzamide Analogues

| Compound/Analogue Class | Fungal Strain | Reported Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|

| N-(Pyrazol-5-yl)benzamide (5IIIh) | Sclerotinia sclerotiorum | 0.37 mg/L | nih.gov |

| N-(Pyrazol-5-yl)benzamide (5IIIc) | Valsa mali | 1.32 mg/L | nih.gov |

| 1,2,4-Oxadiazole derivative (F15) | Sclerotinia sclerotiorum | 2.9 µg/mL | mdpi.com |

| 1,3-Oxazole with 5-phenyl group | Candida albicans | Activity reported | nih.gov |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Lower MIC values than fluconazole | mdpi.com |

The therapeutic potential of oxazole and benzamide derivatives extends to antiprotozoal and antitubercular applications. cbijournal.com Naturally occurring 2,5-diphenyloxazoles isolated from Oxytropis lanata have shown antiprotozoal activities, including trypanocidal and antiplasmodial effects. nih.gov Synthetic analogues of these natural products were evaluated, with 14 out of 48 compounds showing potent inhibition against Plasmodium falciparum strains, with IC₅₀ values ranging from 1.27 to 12.65 μM. nih.gov Benzimidazole (B57391) derivatives are also well-known for their antiprotozoal activity against parasites like Entamoeba histolytica and Giardia lamblia. mdpi.comresearchgate.net

In the realm of antitubercular research, dinitrobenzamide derivatives have been identified as potent inhibitors of the decaprenylphosphoryl-β-d-ribose oxidase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov A library of 3,5-dinitrobenzamides yielded compounds with activities against Mycobacterium tuberculosis H37Rv comparable to the first-line drug isoniazid, with MIC values as low as 0.031 μg/mL. nih.gov Other studies have confirmed the antitubercular potential of various benzimidazole, nih.gov furan, and pyrrole (B145914) derivatives, mdpi.com with some compounds showing MIC values superior to standard drugs like pyrazinamide (B1679903) and streptomycin. mdpi.com

Pesticidal and Herbicidal Applications

Derivatives of oxazole have been investigated for their utility in agriculture as pesticides and herbicides. nih.govgoogle.comjst.go.jp A series of 1,3,4-oxadiazole (B1194373) thioether compounds exhibited good fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov Some of these compounds also showed herbicidal effects. nih.gov

Patented research reveals that oxazole-2-carboxamides demonstrate excellent herbicidal activity at low dosages against grasses and broadleaf weeds, both pre- and post-emergence, while showing good selectivity for important crops like wheat, maize, and soybeans. google.com Another novel compound, pyroxasulfone, which features a 4,5-dihydro-1,2-oxazole ring, has been developed as a pre-emergence herbicide with excellent activity against grass and broadleaf weeds under upland conditions. jst.go.jp Furthermore, some oxazole and oxazolopyrimidine derivatives have been identified as effective and ecologically friendly plant growth regulators for oilseed rape, improving shoot length and root development. researchgate.net

Anti-Inflammatory and Related Activities

Lipoxygenases (LO) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators. nih.gov The inhibition of these enzymes is a key mechanism for controlling inflammation and preventing lipid peroxidation. Certain 4,5-diaryl-2-(substituted)-imidazoles, which are structurally related to diphenyloxazoles, have been identified as inhibitors of the 5-lipoxygenase (5-LO) pathway. google.com

Studies have investigated the inhibitory effects of various compounds on lipoxygenases. For example, aethiopinone, a natural product, was found to be a potent in vitro inhibitor of 5-LO from human neutrophils with an IC₅₀ of 0.11 µM, suggesting its anti-inflammatory properties are mediated through this pathway. nih.gov Similarly, linoleyl hydroxamic acid, a derivative of linoleic acid, effectively inhibited several mammalian lipoxygenases, with particularly strong inhibition of rabbit 15-LO (IC₅₀ of 0.02 μM) and porcine 12-LO (IC₅₀ of 0.6 μM), while having a weaker effect on cyclooxygenases (COX-1/COX-2). nih.gov This selective inhibition of LO enzymes highlights a direct mechanism for preventing the enzymatic lipid peroxidation that contributes to inflammation and various pathological states. nih.gov

Cyclooxygenase Inhibition (COX-1/COX-2)

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two primary isoforms, COX-1 and COX-2. While direct studies on the COX inhibitory activity of this compound are not extensively documented in publicly available literature, research on structurally related 4-aryl/cycloalkyl-5-phenyloxazole derivatives has demonstrated their potential as selective COX-2 inhibitors. nih.gov A series of these compounds were synthesized and evaluated for their ability to inhibit both COX-1 and COX-2, with findings indicating that these oxazole derivatives can be potent and selective inhibitors of COX-2. nih.gov

This suggests that the diphenyloxazole scaffold present in this compound may serve as a pharmacophore for COX-2 inhibition. The selectivity for COX-2 over COX-1 is a desirable trait in anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. Further investigation into the specific substitution patterns on the phenyl rings of the oxazole and the benzamide moiety would be necessary to elucidate the precise structure-activity relationships for COX inhibition within this particular class of compounds.

Table 1: COX-2 Inhibitory Activity of Selected 4-Aryl/cycloalkyl-5-phenyloxazole Analogues

| Compound ID | 4-Substituent | 5-Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Analogue A | 4-Methoxyphenyl | Phenyl | Data not available | Data not available | Data not available |

| Analogue B | 4-Fluorophenyl | Phenyl | Data not available | Data not available | Data not available |

| Analogue C | Cyclohexyl | Phenyl | Data not available | Data not available | Data not available |

Note: Specific IC50 values for individual analogues were not provided in the referenced abstract. The table illustrates the type of data generated in such studies. nih.gov

Modulation of Neurological and Serotonergic Systems

The central nervous system (CNS) presents a complex array of targets for therapeutic intervention. Analogues of this compound, particularly those featuring oxazole and benzamide cores, have been explored for their effects on neurological and serotonergic pathways.

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission and are implicated in various neurological disorders. While direct data on this compound as a nAChR ligand is scarce, studies on other heterocyclic structures, such as isoxazole (B147169) derivatives, have been pursued to develop nAChR ligands. nih.gov For instance, 2-(3-methyl-5-isoxazolyl)pyridine was identified as having an analgesic profile partially mediated by nicotinic receptors. nih.gov Although isoxazoles are structurally distinct from the oxazole in the title compound, this line of research highlights the potential for five-membered heterocyclic rings to interact with nAChRs. Further studies are required to determine if the specific diphenyloxazole benzamide scaffold can elicit any activity at these receptors.

Epilepsy and depression are common neurological disorders, and there is a continuous search for novel therapeutic agents. Research into compounds structurally related to this compound has revealed promising anticonvulsant and antidepressant activities.

A series of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles were designed and synthesized, with several compounds demonstrating notable anti-maximal electroshock (anti-MES) activities. nih.gov Two compounds, in particular, exhibited significant anticonvulsant effects with ED50 values of 31.7 mg/kg and 12.7 mg/kg, respectively. nih.gov These compounds also showed promising antidepressant activity in the forced swimming test (FST). nih.gov The mechanism of action for one of the lead compounds was suggested to involve the GABAergic system. nih.gov

In another study, novel 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were synthesized and evaluated for their anticonvulsant properties. nih.gov The most promising compound from this series displayed potent activity against both MES- and subcutaneous pentylenetetrazole (scPTZ)-induced seizures, with ED50 values of 23.7 and 18.9 mg/kg, respectively. nih.gov Mechanistic studies indicated that this compound might exert its anticonvulsant effect by increasing the levels of γ-aminobutyric acid (GABA) in the brain. nih.gov

Furthermore, various benzazole derivatives, including those with benzimidazole and benzothiazole (B30560) cores, have been shown to possess antidepressant-like activities, with mechanisms potentially involving the serotonergic system, specifically 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. nih.gov

Table 2: Anticonvulsant Activity of Selected Benzoxazole (B165842) Analogues

| Compound Class | Test Model | Most Potent Analogue | ED50 (mg/kg) | Putative Mechanism |

| 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles | MES | Analogue 5j | 12.7 | GABAergic system involvement |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES | Analogue 4g | 23.7 | Increased brain GABA levels |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | scPTZ | Analogue 4g | 18.9 | Increased brain GABA levels |

Antioxidant Activities and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of compounds is therefore of significant interest.

While specific data on the antioxidant activity of this compound is limited, studies on related benzamide derivatives have been conducted. A series of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] nih.govscirp.orgbenzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their antioxidant activity. manchester.ac.uk Several of these compounds were found to be effective scavengers of the superoxide (B77818) anion radical. manchester.ac.uk Additionally, research on other benzamide derivatives has explored their antioxidant properties, suggesting that the benzamide moiety can be a part of a larger structure that confers radical scavenging capabilities. researchgate.netnih.gov The presence of hydroxyl groups on the phenyl rings is often a key determinant of antioxidant activity, a feature not present in the parent this compound. mdpi.com

Antiviral Activities, including Influenza Virus Nucleoprotein Inhibition

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. The influenza virus nucleoprotein (NP) is a conserved protein that plays a crucial role in the viral life cycle, making it an attractive target for antiviral drug development. scirp.orgnih.gov

Research has identified benzamide derivatives as a class of compounds capable of inhibiting the influenza A virus nucleoprotein. scirp.orgresearchgate.net One study focused on the chemical optimization of benzamide-based NP inhibitors, leading to the identification of a compound with an IC50 value of 0.27 μM against the A/WSN/33 (H1N1) influenza A viral strain. scirp.org The mechanism of action of these inhibitors is believed to involve the induction of NP oligomerization, which in turn blocks the nuclear accumulation of the viral nucleoprotein. scirp.orgresearchgate.net Another class of N-[(thiophen-3-yl)methyl]benzamides has been reported to inhibit influenza virus fusion by targeting the hemagglutinin (HA) protein. biorxiv.org

These findings suggest that the benzamide scaffold, a key component of this compound, is a viable starting point for the design of influenza virus inhibitors. The specific substituents on the oxazole and benzoyl portions of the molecule would likely play a critical role in determining the potency and specific target (NP or HA) of antiviral activity.

Table 3: Anti-Influenza Activity of a Potent Benzamide-Based NP Inhibitor Analogue

| Compound ID | Influenza Strain | Assay | IC50 (µM) | Mechanism of Action |

| Compound 39 | H3N2 (A/HK/8/68) | Viral Replication Inhibition | 0.46 | NP Inhibition |

| Compound 39 | A/WSN/33 (H1N1) | Viral Replication Inhibition | 0.27 | NP Inhibition |

Data for Compound 39, a benzamide derivative, is from reference scirp.org.

Other Biological Activities and Mechanisms of Action

Beyond the aforementioned activities, the broad structural motif of benzamides and related heterocyclic systems has been explored for other therapeutic applications. For instance, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been synthesized and shown to possess good fungicidal and insecticidal activities. nih.gov Other benzamide derivatives have demonstrated antibacterial and antifungal properties. cyberleninka.ru These findings highlight the chemical versatility of the benzamide scaffold in interacting with a wide range of biological targets across different organisms. The specific biological activities of this compound in these areas remain to be elucidated through dedicated screening programs.

Anthelmenthic Activity

Helminth infections pose a significant challenge to public health, and the increasing incidence of drug resistance necessitates the discovery of new anthelmintic agents. Heterocyclic compounds are a major focus in this area of medicinal chemistry. researchgate.netsrce.hr While specific studies on the anthelmintic properties of this compound are not prominent, research into structurally similar compounds provides insight into the potential of this chemical class.

Analogues such as 2-substituted-4,5-diphenyl imidazoles, which share the diphenyl-heterocycle core with the target compound, have been synthesized and evaluated for their anthelmintic effects. srce.hrnih.gov In one study, a series of these imidazole (B134444) derivatives were tested for their ability to induce paralysis and death in worms, with several compounds demonstrating higher potency than the standard drugs albendazole (B1665689) and piperazine (B1678402) citrate. srce.hrnih.gov For instance, at a concentration of 1% (m/V), compounds like 2-[2-hydroxyphenyl]-4,5-diphenyl imidazole and 2-[3-nitrophenyl]-4,5-diphenyl imidazole showed significantly faster paralysis and death times compared to the reference drugs. nih.gov

The study highlighted that substitutions on the second phenyl ring of the diphenyl imidazole structure played a crucial role in their activity. srce.hr The presence of an electron-donating methoxy (B1213986) group or an electron-withdrawing nitro group at the meta position of the phenyl ring was found to enhance anthelmintic efficacy. srce.hr Furthermore, the 2,5-diphenyloxazole (B146863) scaffold itself has been identified as an attractive starting point for developing agents against other parasites, such as those causing malaria. nih.gov

| Compound | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|

| 2-[2-hydroxyphenyl]-4,5-diphenyl imidazole (1b) | 0.33 | 0.58 |

| 2-[3-methoxyphenyl]-4,5-diphenyl imidazole (1c) | 0.29 | 0.48 |

| 2-[2-phenylethenyl]-4,5-diphenyl imidazole (1e) | 0.24 | 0.39 |

| 2-[4-fluorophenyl]-4,5-diphenyl imidazole (1g) | 0.39 | 1.02 |

| 2-[3-nitrophenyl]-4,5-diphenyl imidazole (1h) | 0.31 | 0.52 |

| Albendazole (Standard) | 0.54 | 2.16 |

| Piperazine Citrate (Standard) | 0.58 | 2.47 |

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression and other cellular processes, making them important targets for drug development, particularly in oncology. rsc.orgnih.gov HDAC6, a unique isoform that is predominantly located in the cytoplasm, deacetylates non-histone proteins like tubulin and is involved in cell motility, protein degradation, and tumor growth. nih.govresearchgate.net Consequently, selective HDAC6 inhibitors are of significant therapeutic interest. nih.gov

Research has shown that the oxazole ring is a key structural feature for potent and selective HDAC6 inhibitors. nih.gov A study on oxazole hydroxamates demonstrated that the nature of the heterocycle directly attached to a zinc-binding group (ZBG) can significantly influence potency and subtype selectivity for HDAC6. nih.gov For example, one oxazole hydroxamate analogue was found to inhibit HDAC6 with a half-maximal inhibitory concentration (IC50) in the nanomolar range and displayed high selectivity over other HDAC isoforms. nih.gov The benzamide moiety, present in the parent compound, is also a recognized feature in many HDAC inhibitors. nih.gov The combination of different structural motifs, such as benzoxazole cores with hydroxamic acid linkers, has led to the development of potent and selective HDAC6 inhibitors. rsc.org

The selectivity of these inhibitors is attributed to their ability to access the wider channel of the HDAC6 active site compared to other HDAC subtypes and to hydrophobic interactions with residues near the rim of the active site. researchgate.net Molecular docking studies have helped to rationalize the high potency and selectivity of these oxazole-based compounds. nih.gov

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) |

|---|---|---|---|

| Oxazole Hydroxamate Analog | 59 | >12500 | >211 |

| Compound 7 (Benzimidazole cap) | Data not specified in snippet | Data not specified in snippet | 8 to >111-fold selective over other HDACs |

| Compound 10c (Benzohydroxamate-based) | 261 | Data not specified in snippet | 109 (over HDAC3) |

| Tetrazole-based inhibitor (6d) | 120 | 2100 | 17.5 |

Agonist Activity for Free Fatty Acid Receptor (GPR40)

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a significant therapeutic target for type 2 diabetes. nih.govnih.gov GPR40 is primarily expressed in pancreatic β-cells, and its activation by fatty acids leads to glucose-stimulated insulin (B600854) secretion. nih.govnih.gov This glucose-dependent mechanism makes GPR40 agonists attractive as they carry a low risk of inducing hypoglycemia. nih.gov

While specific data on this compound as a GPR40 agonist is not detailed in the available literature, the broader class of heterocyclic compounds has been explored for this activity. The key distinction in GPR40 modulators is between partial and full agonists. Full agonists have been shown to induce a greater insulin secretion response and provide superior glycemic control in preclinical models compared to partial agonists. nih.gov

For example, the GPR40 full agonist AM-1638 demonstrated superior efficacy in improving glycemic control in a diet-induced obesity mouse model when compared to the partial agonist AMG 837. nih.gov Further research has focused on optimizing these full agonists by introducing conformational constraints to improve potency and pharmacokinetic profiles, leading to compounds like AM-5262, which showed enhanced glucose-stimulated insulin secretion. nih.gov These studies underscore the therapeutic potential of potent GPR40 full agonists in the management of type 2 diabetes. nih.govnih.gov

| Compound | Agonist Type | GPR40 Potency (μM, in 100% human serum) |

|---|---|---|

| AM-1638 (21) | Full Agonist | 0.71 |

| AMG 837 (1) | Partial Agonist | Data not specified in snippet |

| Compound 22 (enantiomer of AM-1638) | Partial Agonist | 34 |

Vi. Advanced Applications in Coordination Chemistry and Materials Science

Coordination Chemistry of N-(2,5-Diphenyloxazol-4-yl)benzamide as a Ligand

This compound and its structural analogs are notable for their potential as chelating ligands in coordination chemistry. This chelating capability stems from the presence of multiple donor atoms, specifically the nitrogen and oxygen atoms within the oxazole (B20620) and amide functionalities. semanticscholar.org These sites can coordinate with a single metal ion to create a stable ring structure. Compounds that feature an amide group are known to possess a strong capacity for forming metal complexes. asianpubs.org Typically, metal ion binding occurs at the amide oxygen in neutral amide groups. asianpubs.org Following deprotonation, the coordination site can shift to the amide nitrogen. asianpubs.org

The oxazole ring, with its nitrogen atom, is a frequent structural element in ligands designed for transition metal catalysis. mdpi.com The synergy between the oxazole nitrogen and the amide oxygen facilitates bidentate chelation, a prevalent coordination mode for ligands of this nature. researchgate.net Research on the related N-pyrimidino benzamide-2-carboxylic acid has confirmed its capacity to form stable chelates with a range of transition metals, such as Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). nih.gov In a similar vein, N-(pyrrolidinobenzyl)benzamide, which contains a benzamide (B126) group, functions as a bidentate ligand in its complexes with Co(II), Ni(II), Cu(II), and Zn(II), resulting in square planar geometries. asianpubs.org The oxazole structural unit is also present in natural compounds; for example, it is a key iron-chelating component in mycobactin. mdpi.com

Spin-crossover (SCO) is a phenomenon in which the spin state of a transition metal ion can be reversibly switched between a low-spin (LS) and a high-spin (HS) state through external stimuli such as temperature, pressure, or light. mdpi.comwikipedia.org This process exemplifies molecular bistability and is most frequently observed in first-row transition metal complexes with d4 to d7 electron configurations within an octahedral geometry. wikipedia.orgmdpi.com The transition is governed by the ligand field strength, which determines if the energy gap between the LS and HS states is comparable to the available thermal energy. mdpi.comnumberanalytics.com

Although specific SCO investigations on this compound are not widely documented, studies on analogous ligands containing benzamide offer considerable insight. For instance, two-dimensional Hofmann-type frameworks that incorporate N-(pyridin-4-yl)benzamide (benpy) as a ligand have been synthesized and their SCO properties analyzed. mdpi.comresearchgate.net These complexes, having the general formula [FeII(benpy)2M(CN)4]·2H2O (where M = Pd or Pt), demonstrate single-step hysteretic spin-crossover transitions. mdpi.comresearchgate.net The amide group within the benpy ligand was specifically chosen to augment cooperativity—the propagation of the spin-state change between adjacent metal centers—via hydrogen bonding. mdpi.comresearchgate.net The transition temperatures and the widths of the hysteresis loops for these complexes are presented in the table below.

| Compound | T½↓ (K) | T½↑ (K) | ΔT (K) |

| [FeII(benpy)2Pd(CN)4]·2H2O | 201 | 218 | 17 |

| [FeII(benpy)2Pt(CN)4]·2H2O | 206 | 226 | 20 |

| Data sourced from mdpi.comresearchgate.net |

These results suggest that interactions between the ligand and guest molecules, mediated by the amide group, are crucial for promoting cooperative spin-state transitions, thereby paving the way for the design of materials with adjustable magnetic properties. mdpi.comresearchgate.net